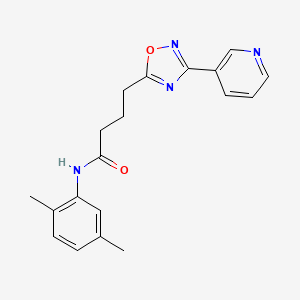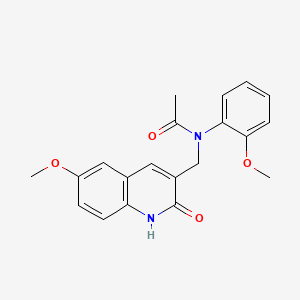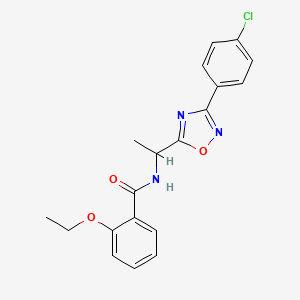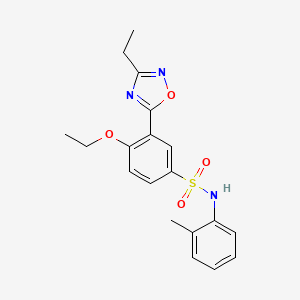
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide, also known as CSP-1103, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CSP-1103 is a piperidine derivative that has been shown to possess potent analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the transmission of pain signals. By blocking TRPV1, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been shown to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro. Additionally, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the treatment of pain and inflammation in various disease states. However, one limitation of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide in human clinical trials. Other potential applications of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide include the treatment of other inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of novel formulations of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide that improve its solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is a promising compound that has potential therapeutic applications for the treatment of pain and inflammation. Its mechanism of action as a TRPV1 antagonist has been well-established, and it has been shown to possess potent analgesic and anti-inflammatory properties in animal models. While there are limitations to its use in certain experimental settings, future research on 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has the potential to lead to the development of novel treatments for a variety of inflammatory diseases.
Synthesis Methods
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylphenylpiperidine-4-carboxylic acid. The resulting intermediate is then reacted with ammonia to produce 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide. The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been optimized to yield high purity and good yields.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties in animal models of pain and inflammation. 1-(4-chlorobenzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVQWNNVOLJSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)








![2-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718762.png)

